N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

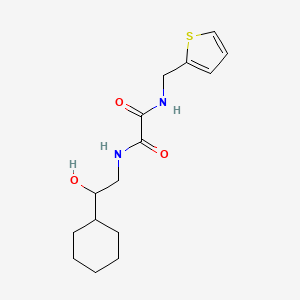

N1-(2-Cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a cyclohexyl-hydroxyethyl group on one amide nitrogen and a thiophen-2-ylmethyl substituent on the other. Oxalamides are characterized by their versatile hydrogen-bonding capacity and conformational flexibility, which enable interactions with biological targets or metal ions . The hydroxyl group may enhance solubility or participate in hydrogen bonding, critical for biological activity or material properties.

Properties

IUPAC Name |

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c18-13(11-5-2-1-3-6-11)10-17-15(20)14(19)16-9-12-7-4-8-21-12/h4,7-8,11,13,18H,1-3,5-6,9-10H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWYBMWZNXVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and thiophen-2-ylmethylamine. These amines are then reacted with oxalyl chloride under controlled conditions to form the oxalamide derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the modulation of biological pathways.

Anticancer Activity

Research indicates that compounds similar to N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that related oxalamide derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion .

Neurological Applications

There is emerging interest in the neuroprotective effects of oxalamide compounds. Preliminary studies suggest that they may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Inhibition of IDO

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited IDO activity in vitro. This inhibition was associated with enhanced T-cell proliferation and improved anti-tumor immunity in mouse models, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment, researchers administered the compound to rodents subjected to neurotoxic agents. The results indicated a significant reduction in neuronal death and improved cognitive function, supporting its role as a neuroprotective agent .

Mechanism of Action

The mechanism by which N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally analogous oxalamides from the evidence, focusing on substituent effects, synthetic routes, and functional properties.

Key Observations

Substituent Diversity :

- The target compound’s thiophen-2-ylmethyl group distinguishes it from analogs with phenyl (e.g., 4-chlorophenyl in ), pyridyl (e.g., S336 ), or methoxyphenyl groups (e.g., compound 17 ). Thiophene’s electron-rich aromatic system may favor interactions with biological targets (e.g., viral proteins) or alter solubility compared to chlorophenyl or methoxy-substituted analogs.

- The cyclohexyl-hydroxyethyl group introduces a rigid, hydrophobic aliphatic chain, contrasting with piperidinyl or pyrrolidinyl substituents in compounds 13 and 15 , which offer nitrogen-based hydrogen-bonding sites.

Synthetic Challenges :

- Stereochemistry: Compounds 14 and 15 were synthesized as 1:1 stereoisomeric mixtures, whereas compound 13 was isolated as a single isomer. The target compound’s stereochemical outcome (if applicable) would depend on reaction conditions and purification methods.

- Yield Variability: Yields for similar oxalamides range from 35% (compound 17 ) to 53% (compound 15 ), influenced by steric hindrance or competing side reactions.

Functional Properties: Antiviral Activity: Compounds 13–15 were designed as HIV entry inhibitors. Coordination Chemistry: Asymmetric oxalamides like H3obea form 2D coordination polymers with copper. The target compound’s hydroxyl and thiophene groups may enable similar metal-binding behavior, though this remains untested. Flavor Applications: S336 demonstrates regulatory approval as an umami flavor. The target compound’s thiophene moiety might introduce bitterness or off-flavors, limiting its suitability for food applications.

Biological Activity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of significant interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)oxamide |

| Molecular Formula | C15H22N2O3S |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 2034257-79-7 |

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl-2-hydroxyethylamine and thiophen-2-ylmethylamine with oxalyl chloride under controlled conditions to form the oxalamide derivative. This multi-step synthesis process is crucial for achieving high yields and purity necessary for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biological pathways. The compound may exert its effects by modulating signaling pathways associated with inflammation, cancer progression, or microbial resistance .

Therapeutic Potential

Research indicates that this compound may serve as a lead candidate for drug development due to its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxalamides exhibit antimicrobial properties, which could be leveraged in developing new antibiotics .

- Anti-inflammatory Effects : The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through modulation of immune responses. This suggests that this compound could have potential applications in oncology .

Case Studies

- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of various oxalamides, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent .

- In Vivo Models : Research involving animal models has shown that compounds structurally similar to this compound can reduce tumor size and improve survival rates when used in conjunction with standard chemotherapy agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(phenylmethyl)oxalamide | Moderate antimicrobial | Lacks thiophene group |

| N1-(3-thienyl)-N2-(cyclohexylmethyl)oxalamide | Antitumor properties | Different substituents affecting activity |

| N1-(benzo[b]thiophen)-N2-(hydroxyethyl)oxalamide | Anti-inflammatory | Hydroxyl group enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.